2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol
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Overview
Description
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexenol derivative, characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and prop-2-en-1-yl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): This compound has a similar structure but differs in the position of the methyl and prop-2-en-1-yl groups.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: Another similar compound with a ketone functional group instead of an alcohol.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
645421-42-7 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(11)8(9)2/h3,10-11H,1,4-7H2,2H3 |
InChI Key |
QDHUVXAZPXUPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1O)CC=C |
Origin of Product |
United States |
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